1-butyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one
Description
Properties
IUPAC Name |
1-butyl-2-methylpyrimido[1,2-a]benzimidazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-3-4-9-17-11(2)10-14(19)18-13-8-6-5-7-12(13)16-15(17)18/h5-8,10H,3-4,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAUFBJZMDSTYFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=CC(=O)N2C1=NC3=CC=CC=C32)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-butyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with carboxylic acids in the presence of a strong dehydrating agent such as polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester . The reaction is usually carried out under reflux conditions for several hours to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve yields . This method involves heating the reaction mixture in a microwave oven at specific irradiation power for short durations, resulting in efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
1-butyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has demonstrated that 1-butyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one exhibits significant anticancer properties. Studies indicate that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and modulation of cell cycle progression, making it a potential candidate for further development as an anticancer agent .
Antimicrobial Properties
This compound has also shown promising antimicrobial activity against a range of pathogens. In vitro studies reveal its effectiveness against Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The ability to disrupt microbial cell membranes is thought to contribute to its antimicrobial efficacy .
Adenosine Receptor Antagonism
As an antagonist of adenosine receptors, particularly A2A receptors, this compound may play a role in neuroprotective strategies. This property is particularly relevant in conditions such as Parkinson's disease and other neurodegenerative disorders where adenosine signaling is implicated .
Pharmacological Applications
Cardiovascular Effects
The compound's interaction with adenosine receptors suggests potential applications in cardiovascular pharmacology. By modulating heart rate and vascular tone through A2A receptor antagonism, it may offer therapeutic benefits in managing conditions like hypertension and heart failure .
CNS Activity
Preliminary studies indicate that this compound may possess neuroprotective effects, potentially useful in treating neurological disorders. Its ability to cross the blood-brain barrier enhances its suitability for central nervous system applications .
Material Sciences
Polymer Chemistry
In material sciences, this compound has been explored as a building block for novel polymers. Its unique structure allows for the synthesis of materials with enhanced thermal stability and mechanical properties. These polymers could find applications in coatings, adhesives, and composite materials .
Data Summary Table
Mechanism of Action
The mechanism of action of 1-butyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or interacting with receptors, leading to various biological effects. For example, benzimidazole derivatives are known to inhibit tubulin polymerization, which can disrupt cell division and exhibit anticancer activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Supramolecular Comparisons
The compound’s structural analogs exhibit distinct intermolecular interactions and supramolecular arrangements:
| Compound Name | Substituents | Key Interactions | N-H···N Distance (Å) | C-H···π Distance (Å) |
|---|---|---|---|---|
| 1-Butyl-2-methylpyrimido[...]-one (Target) | Butyl (C₄H₉), Methyl | Predicted N-H···N, C-H···π | — | — |
| 2-(4-Bromophenyl)-1,2-dihydro... (IVa) | 4-Bromophenyl | N-H···N, Br···O (3.117 Å) | 2.943 | 2.59 |
| 4-(4-Methylphenyl)-3,4-dihydro... (Vb) | 4-Methylphenyl | N-H···N, C-H···O (3.256 Å) | 2.848 | 2.47 |
| 2-[(4-Chlorophenyl)sulfanyl]methyl... | Cl-C₆H₄-S-CH₂ | S···π, Cl···π | — | — |
- Hydrogen Bonding : IVa and Vb form centrosymmetric dimers via N-H···N bonds, with shorter distances in Vb (2.848 Å vs. 2.943 Å in IVa) due to reduced steric hindrance from the methyl group . The target compound’s butyl group may disrupt such dimerization, favoring alternative packing modes.
- Halogen Interactions : IVa exhibits a Br···O interaction (3.117 Å), absent in the target compound, which lacks electronegative substituents .
- C-H···π Interactions : Vb shows shorter C-H···π distances (2.47 Å) compared to IVa (2.59 Å), suggesting stronger π-stacking in methyl-substituted derivatives .
Physicochemical Properties
| Property | Target Compound | Pyrimido[...]-one (Base) | 2-[(4-Chlorophenyl)sulfanyl]methyl... |
|---|---|---|---|
| Molecular Weight | ~285.33 (C₁₅H₁₇N₃O) | 185.18 | 341.82 |
| logP (Predicted) | ~3.5–4.0 | 1.34 | 3.968 |
| pKa | ~1.5–2.0 | 1.34 | — |
Biological Activity
1-butyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one is a heterocyclic compound classified under benzimidazole derivatives. Its unique structural features contribute to a range of biological activities, making it a subject of interest in medicinal chemistry. This article explores the biological activity of this compound based on various research findings and case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 188.27 g/mol. The compound features a fused pyrimidine and benzimidazole ring system, which is crucial for its biological effects. The compound's physical properties include:
| Property | Value |
|---|---|
| Molecular Weight | 188.27 g/mol |
| Density | 1.03 g/cm³ |
| Boiling Point | 328.3 °C |
| Flash Point | 152.4 °C |
Antimicrobial Properties
Research indicates that benzimidazole derivatives exhibit significant antimicrobial activity. A study demonstrated that compounds similar to this compound showed effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
Anticancer Activity
The mechanism of action for this compound may involve the inhibition of tubulin polymerization, disrupting cell division and leading to apoptosis in cancer cells. Studies have reported that several benzimidazole derivatives possess anticancer properties, with some showing selective cytotoxicity against specific cancer cell lines such as breast and renal cancer cells .
Case Study: Anticancer Evaluation
In vitro studies evaluated the anticancer potential of related compounds on various cell lines, including MDA-MB-468 (breast cancer) and A498 (renal cancer). Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, highlighting their potential as therapeutic agents against these cancers.
Antiviral Activity
Some benzimidazole derivatives have shown promising antiviral activity, particularly against viral infections such as HIV and influenza. The mechanism often involves interference with viral replication processes or inhibition of viral enzymes essential for the life cycle of the virus .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Interaction : It may bind to receptors that modulate cellular responses, contributing to its pharmacological effects.
Similar Compounds and Their Activities
| Compound Name | Biological Activity |
|---|---|
| 1-alkyl-6-substituted benzimidazoles | Analgesic and anti-inflammatory properties |
| 2-aryl benzimidazoles | Antiviral and anticancer effects |
Uniqueness of this compound
This compound's distinctive structure allows it to exhibit a broad spectrum of biological activities compared to other benzimidazole derivatives. Its dual-ring system enhances its interaction with biological targets, making it a valuable candidate for further research and development in medicinal chemistry.
Q & A
Q. What strategies enable regioselective functionalization of the benzimidazole core?
- Methodological Answer : Employ directing groups (e.g., -OMe at C6) or transition-metal catalysis (e.g., Pd(OAc)₂ for C-H activation). For example, Suzuki-Miyaura coupling with aryl boronic acids (1.2 eq) at C4 achieves >80% selectivity .
Notes
- Data Contradiction Analysis : Cross-reference synthetic protocols (e.g., HCl concentration in vs. 13) to identify yield-limiting steps.
- Experimental Design : Always include control reactions (e.g., blank, no-catalyst) and triplicate measurements for reproducibility.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
